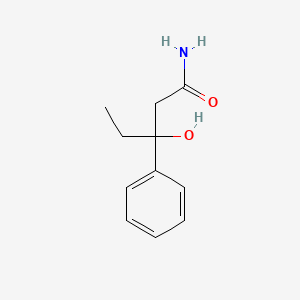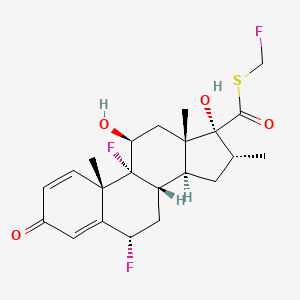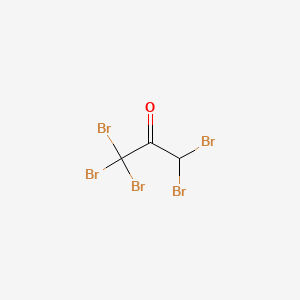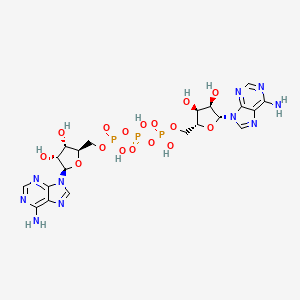
二腺苷三磷酸
描述
Diadenosine Triphosphate (Ap3A) is a diadenosine oligophosphate (ApnA) family member . It is a class of nucleotide found in prokaryotes and eukaryotes . They consist of two adenosine moieties linked by a polyphosphate chain . The molecular weight of Ap3A is 756.41 g/mol .
Synthesis Analysis
Ap3A is synthesized in response to various environmental and genotoxic stresses . It is assumed that the main source of intracellular Ap3A is a side reaction of aminoacyl-tRNA synthetases (aaRSs) . In the presence of pyrophosphatase, certain enzymes incubated with ATP and triphosphate first generate Ap4A from lysyl-AMP with ATP, then Ap4 from lysyl-AMP with triphosphate, and finally ADP from lysyl-AMP with phosphate .
Molecular Structure Analysis
Ap3A consists of two adenosine moieties linked by a polyphosphate chain containing typically 3–6 phosphates attached via phosphoester bonds to the respective 5′-OH groups .
Chemical Reactions Analysis
The Fhit−Ap3A complex exerts its signaling function through a series of chemical reactions . The Fhit−Ap3A complex impedes translation both in vitro and in vivo, resulting in reduced cell viability .
Physical And Chemical Properties Analysis
Ap3A is a solid substance . It has a molecular weight of 756.41 g/mol .
科学研究应用
血小板聚集:Ap3A 存在于人血小板中,并在凝血酶诱导的聚集过程中释放。这种释放可以调节血小板聚集,这是血液凝固和心血管研究的一个关键方面(Lüthje 和 Ogilvie,1983)。
内皮细胞功能:猪主动脉内皮细胞可以水解细胞外的 Ap3A。这对于理解内皮细胞如何与血小板衍生的物质相互作用非常重要,影响了我们对血管健康和疾病的认识(Goldman、Gordon 和 Slakey,1986)。
在代谢应激中的作用:Ap3A 以及二腺苷四磷酸 (Ap4A) 在代谢应激(例如高葡萄糖水平)下在 β 细胞中增加。这些化合物被认为充当细胞内信使,影响胰岛素释放,可能影响糖尿病研究(Ripoll 等人,1996)。
与蛋白质的相互作用:化学蛋白质组学分析已经确定了 Ap3A 的蛋白质相互作用物,提供了对其在基因表达和应激反应机制等基本细胞过程中的作用的见解。这在细胞生物学和药理学中具有广泛的意义(Krüger 等人,2021)。
传染病研究:Ap3A 已在寄生虫布鲁氏线虫(淋巴丝虫病的病因)中被发现。了解其在这些生物中的作用有助于治疗寄生虫感染(Kron 等人,2007)。
癌症研究:Fhit 肿瘤抑制蛋白调节 Ap3A 的细胞内浓度,提供了对癌症分子机制和潜在治疗靶点的见解(Murphy、Halliday 和 McLennan,2000)。
神经科学:Ap3A 已在大鼠脑突触末梢中得到研究,表明存在一种对二腺苷多磷酸具有高亲和力的新的 P2-嘌呤受体。这对于理解神经递质释放和神经元通讯具有重要意义(Pintor、Díaz-Rey 和 Miras-Portugal,1993)。
眼科学:Ap3A 存在于人泪液中并影响泪液分泌,这与眼睛健康和干眼症的治疗有关(Pintor 等人,2001)。
作用机制
属性
IUPAC Name |
bis[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N10O16P3/c21-15-9-17(25-3-23-15)29(5-27-9)19-13(33)11(31)7(43-19)1-41-47(35,36)45-49(39,40)46-48(37,38)42-2-8-12(32)14(34)20(44-8)30-6-28-10-16(22)24-4-26-18(10)30/h3-8,11-14,19-20,31-34H,1-2H2,(H,35,36)(H,37,38)(H,39,40)(H2,21,23,25)(H2,22,24,26)/t7-,8-,11-,12-,13-,14-,19-,20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCICUPZZLIQAPA-XPWFQUROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N10O16P3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
756.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diadenosine triphosphate | |
CAS RN |
5959-90-0 | |
| Record name | Ap3A | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5959-90-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Adenosine 5'-triphosphate 5'-adenosine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005959900 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Ap3A exert its biological effects?
A1: Ap3A interacts with various cellular targets, including enzymes and receptors. Notably, it is hydrolyzed by the tumor suppressor protein Fhit (fragile histidine triad) to produce adenosine monophosphate (AMP) and adenosine diphosphate (ADP) []. This hydrolysis is believed to be crucial for the tumor-suppressive function of Fhit []. Additionally, Ap3A can interact with purinergic receptors, influencing cellular processes like vasodilation and platelet aggregation [, , ].
Q2: What are the downstream effects of Ap3A hydrolysis by Fhit?
A2: While the exact mechanisms are still under investigation, the Fhit-Ap3A complex has been shown to impede translation, leading to reduced cell viability []. This suggests a role for Ap3A in regulating cellular proliferation and potentially contributing to Fhit's tumor-suppressive activity.
Q3: What is the molecular formula and weight of Ap3A?
A3: The molecular formula of Ap3A is C20H25N10O13P3. Its molecular weight is 674.4 g/mol.
Q4: Is there any spectroscopic data available for Ap3A?
A4: While specific spectroscopic data wasn't detailed in the provided research, techniques like mass spectrometry have been used to identify Ap3A and its degradation products [, ]. Other common techniques for nucleotide characterization include NMR spectroscopy and UV-Vis spectroscopy.
Q5: How stable is Ap3A under various conditions?
A5: Ap3A degradation rates vary depending on the environment. For instance, Ap3A hydrolysis is significantly slower in citrated plasma compared to heparinized plasma due to the requirement of divalent metal ions for the hydrolase enzyme [].
Q6: Are there enzymes besides Fhit that can hydrolyze Ap3A?
A6: Yes, Ap3A can be hydrolyzed by other enzymes, including ectonucleotide pyrophosphatase/phosphodiesterase-1 (ENPP1) []. This enzyme, found on the surface of cells like intestinal epithelia, breaks down Ap3A to ADP and AMP, contributing to extracellular adenosine signaling [].
Q7: Can Ap3A be synthesized enzymatically?
A7: Yes, a mutated form of Fhit (H96G-Fhit) can catalyze the synthesis of Ap3A and other dinucleoside polyphosphates from nucleoside-5'-phosphimidazolides and nucleoside di- or triphosphates []. This highlights the potential for engineering enzymes for the production of Ap3A and its analogs.
Q8: Have there been computational studies on Ap3A?
A8: While the provided research doesn't delve into detailed computational studies, it highlights the use of X-ray crystallography to analyze Ap3A binding to proteins like Fhit and RNase A [, ]. These structural insights can be used in computational models to further understand Ap3A interactions and design potential inhibitors.
Q9: How does modifying the structure of Ap3A impact its activity?
A9: Structural modifications can significantly alter Ap3A's biological activity. For example, adding a 5'-pyrophosphate-linked extension to Ap3A influences its binding to Ribonuclease A, highlighting the importance of specific structural features for target interaction [].
Q10: What are the implications of Ap3A's presence in different tissues?
A10: The presence of Ap3A in various tissues, including platelets, cardiac tissue, and placenta, suggests diverse physiological roles [, , ]. For instance, its release from platelet granules during aggregation implicates Ap3A in hemostasis and potentially in the pathophysiology of cardiovascular diseases [, , ].
Q11: Are there any known inhibitors of Fhit's Ap3A hydrolase activity?
A11: Yes, small molecule inhibitors of Fhit have been identified through high-throughput screening efforts []. These inhibitors show promise as tools for studying Fhit's function and its role in cancer development.
Q12: What is the historical context of Ap3A research?
A12: Ap3A was first identified in the 1960s, and research has continued to unravel its diverse biological functions []. Early studies focused on its presence in platelets and its potential role in platelet aggregation []. Subsequent research revealed its involvement in cellular processes like signal transduction, DNA replication, and apoptosis, highlighting its significance in cell biology [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





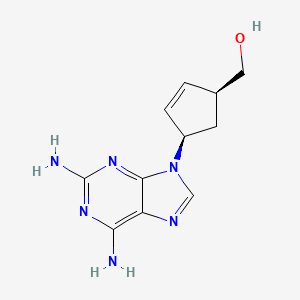


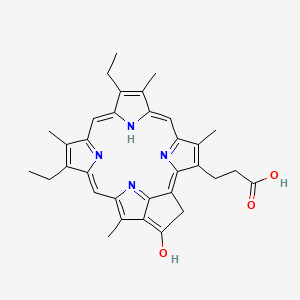


![2-[(2-Methoxyphenoxy)carbonyl]phenyl nicotinate](/img/structure/B1203820.png)


